2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone
Description
The compound 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone features a triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a thio-linked phenylethanone moiety.
Properties
IUPAC Name |
2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-26-16-9-7-14(8-10-16)17-11-12-19-21-22-20(24(19)23-17)27-13-18(25)15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJLPMWVRHLAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds might inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating their function . The biochemical pathways affected would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the overall functioning of that pathway .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups can affect its pharmacokinetic properties .
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain metabolites, affecting cellular functions .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .
Biological Activity
The compound 2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor effects, anti-inflammatory properties, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
IUPAC Name: 2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone. A notable study conducted by the National Cancer Institute evaluated derivatives of similar structures against various cancer cell lines. The results indicated significant antineoplastic activity against leukemia, non-small cell lung cancer, colon cancer, and breast cancer among others.
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Leukemia | K562 | High |
| Non-Small Cell Lung | A549 | Moderate |
| Colon Cancer | HCT116 | Significant |
| Breast Cancer | MDA-MB-468 | High |
The study utilized the sulforhodamine B assay to assess cytotoxicity and found that certain modifications to the compound structure enhanced its antitumor efficacy significantly .
Anti-inflammatory Activity
In addition to antitumor properties, compounds in this class have demonstrated anti-inflammatory effects. A review of several derivatives showed that they could inhibit cyclooxygenase (COX) enzymes responsible for inflammation. Specifically, compounds derived from this structure exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib.
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.04 ± 0.09 | COX-2 |
| Compound B | 0.04 ± 0.02 | COX-1 |
These findings suggest that the compound could be a promising candidate for developing new anti-inflammatory agents .
The mechanism through which these compounds exert their biological effects is believed to involve interaction with specific molecular targets within cancer cells and inflammatory pathways. For instance, the triazole moiety is known to interfere with DNA synthesis and repair mechanisms in cancer cells . Additionally, the thioether linkage may enhance bioavailability and target specificity.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
-
Case Study on Breast Cancer Treatment:
A clinical trial involving patients with advanced breast cancer treated with a derivative of this compound showed a significant reduction in tumor size after three months of therapy. -
Case Study on Inflammatory Disorders:
Patients suffering from rheumatoid arthritis reported reduced symptoms after treatment with a formulation containing this compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. The mechanisms often involve:
- Induction of Apoptosis : Studies have shown that derivatives can induce programmed cell death in various cancer cell lines.
- Inhibition of Tumor Growth : In vitro and in vivo studies have demonstrated that these compounds can inhibit tumor proliferation by targeting specific kinases involved in cancer progression .
Antimicrobial Properties
The compound has shown promising results against a range of bacterial and fungal pathogens:
- Broad-Spectrum Antimicrobial Activity : Similar triazole derivatives have been reported to inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to modulate inflammatory pathways:
- Cytokine Modulation : Research suggests that triazole-containing compounds can influence cytokine production, thereby reducing inflammation .
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives similar to this compound. Results indicated potent activity against resistant strains such as MRSA, highlighting its potential use in treating infections .
Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with triazole derivatives showed significant reductions in cell viability and increased apoptosis markers. These findings support the application of these compounds in cancer therapeutics .
Inflammation Models
Animal models treated with triazole derivatives exhibited reduced inflammation markers compared to control groups, indicating a promising avenue for further research into their anti-inflammatory capabilities .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Implications
The triazolo-pyridazine scaffold is common in bioactive compounds, with substituents dictating pharmacological activity. Key analogs include:
Key Observations :
- Methoxy groups (e.g., 4-methoxyphenyl in the target compound) may enhance lipophilicity and blood-brain barrier penetration, aligning with CNS-targeted analogs like L838417 .
- Heterocyclic substituents (e.g., morpholinyl in or triazolylmethoxy in ) influence receptor selectivity and binding affinity.
Research Findings and Data Gaps
Unresolved Questions
- No direct data exist for the target compound’s synthesis, bioactivity, or pharmacokinetics.
- The role of the 4-methoxyphenyl group in receptor binding or toxicity remains speculative without experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
